trans-Resveratrol-13C6 3-O-beta-D-Glucuronide
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Overview
Description
Resveratrol-3-O-beta-D-glucuronide-13C6 is a glucuronide derivative of trans-resveratrol, a polyphenol found in grapes and other plants. This compound is an active metabolite and is known for its potential health benefits . The “13C6” label indicates that it is a carbon-13 labeled version, which is often used in research for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resveratrol-3-O-beta-D-glucuronide-13C6 typically involves selective monodeacylation using either chemical or enzymatic hydrolyses. This process affords the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis follows to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:
- Hydrolysis
- Oxidation
- Reduction
- Glucuronidation
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .
Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .
Scientific Research Applications
Resveratrol-3-O-beta-D-glucuronide-13C6 has a wide range of applications in scientific research:
- Chemistry : Used as a reference standard for the accurate determination of the metabolic profile of resveratrol .
- Biology : Studied for its potential to reduce the proliferation of colon cancer cell lines and increase liver pyruvate production .
- Medicine : Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications .
- Industry : Utilized in the development of new drugs and as a tracer in drug development processes .
Mechanism of Action
The exact mechanism of action of Resveratrol-3-O-beta-D-glucuronide-13C6 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This compound also interacts with human erythrocytes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds:
- Trans-Resveratrol-3-O-beta-D-glucuronide : A regioisomeric resveratrol metabolite with similar biological activities .
- Polydatin (3,4’,5-trihydroxystilbene-3-beta-D-glucoside) : A glycosylated form of resveratrol, also known as piceid, which is found in Polygonum cuspidatum .
Uniqueness: Resveratrol-3-O-beta-D-glucuronide-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in research for tracing and quantification. This labeling allows for more precise studies of its metabolic pathways and interactions within biological systems .
Properties
Molecular Formula |
C20H20O9 |
---|---|
Molecular Weight |
410.32 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1 |
InChI Key |
QWSAYEBSTMCFKY-ONBJXNBSSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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